
Cangrelor
Overview
Description
Cangrelor is a potent, fast-acting, and reversible P2Y12 platelet receptor antagonist. It is primarily used as an antiplatelet drug during percutaneous coronary intervention (PCI) to reduce the risk of periprocedural myocardial infarction, repeat coronary revascularization, and stent thrombosis . Unlike other P2Y12 inhibitors, this compound does not require metabolic conversion, making it an active drug with immediate effects .
Preparation Methods
Cangrelor is synthesized through a series of chemical reactions involving the formation of its intermediate compounds. The preparation method involves the use of specific reagents and conditions to achieve the desired chemical structure. One of the patented methods for preparing this compound involves the use of a compound with the chemical structure indicated in formula VI and formula VII . The process includes several steps of chemical reactions, purification, and crystallization to obtain the final product.
Chemical Reactions Analysis
Cangrelor undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively. This compound’s structure allows it to participate in redox reactions under specific conditions.
Substitution Reactions: These reactions involve the replacement of one functional group with another. Common reagents used in these reactions include halogens and nucleophiles.
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water.
Scientific Research Applications
Clinical Applications in Coronary Artery Disease
Cangrelor is primarily indicated for patients undergoing PCI who have not received oral P2Y12 inhibitors. Its efficacy in reducing ischemic events without increasing bleeding risks has been demonstrated in several pivotal trials, including the CHAMPION program.
Efficacy in Reducing Ischemic Events
The CHAMPION-PHOENIX trial highlighted this compound's effectiveness in reducing major adverse cardiovascular events (MACE) and stent thrombosis compared to clopidogrel. Key findings include:
- Primary Endpoint : this compound significantly reduced the risk of death, myocardial infarction (MI), ischemia-driven revascularization, or stent thrombosis at 48 hours post-PCI (Odds Ratio [OR] 0.78; 95% Confidence Interval [CI] 0.66–0.93; p=0.005) .
- Secondary Endpoint : Stent thrombosis was reduced significantly (OR 0.62; 95% CI 0.43–0.90; p<0.01) .
Variability in Clinical Use
Despite its approval, the use of this compound varies significantly across different healthcare settings. A recent study from the CAMEO registry revealed that only 27% of patients received this compound according to trial protocols, indicating suboptimal use . This variability underscores the need for further education on its clinical application and adherence to guidelines.
Off-Label Uses and Emerging Applications
This compound's rapid action and reversibility make it a candidate for off-label uses, particularly in high-risk populations.
Bridging Therapy in High-Thrombotic Risk Patients
This compound has been utilized as a bridging agent for patients who must temporarily discontinue oral P2Y12 inhibitors due to surgical or medical interventions. A case series demonstrated its utility in cancer patients requiring uninterrupted antiplatelet therapy during procedures . This application is crucial given the dual challenges of managing thrombotic risks while minimizing bleeding complications.
Use in Acute Coronary Syndromes (ACS)
In ACS settings, this compound has shown promise in reducing ischemic events among high-risk patients, particularly those undergoing complex coronary revascularization procedures . The DAPT-SHOCK-AMI trial further supports its role in this patient population, demonstrating improved outcomes without increased bleeding risks .
Comparative Effectiveness Studies
Recent studies have compared this compound's effectiveness against other antiplatelet agents like ticagrelor and clopidogrel.
Safety Profile and Considerations
This compound's safety profile is favorable, with no significant increase in major bleeding events compared to traditional therapies when used appropriately . However, ongoing studies are necessary to fully understand its long-term implications and optimal usage strategies.
Future Directions and Research Needs
As this compound continues to be integrated into clinical practice, further research is warranted to explore:
- Optimal dosing strategies and transition protocols from intravenous this compound to oral agents.
- Long-term outcomes associated with its use in diverse patient populations.
- The impact of real-world application patterns on clinical outcomes.
Mechanism of Action
Cangrelor exerts its effects by selectively and reversibly binding to the P2Y12 platelet receptor, inhibiting adenosine diphosphate (ADP)-induced platelet aggregation . ADP is released by damaged blood vessels, red blood cells, and platelets, stimulating platelet activity. By blocking the P2Y12 receptor, this compound prevents further signaling and platelet activation, reducing the risk of thrombotic events .
Comparison with Similar Compounds
Cangrelor is compared with other P2Y12 inhibitors such as clopidogrel, prasugrel, and ticagrelor. Unlike clopidogrel and prasugrel, which are prodrugs requiring metabolic activation, this compound is an active drug with immediate effects . Ticagrelor, like this compound, is a direct-acting P2Y12 inhibitor, but it is administered orally, whereas this compound is administered intravenously . This compound’s rapid onset and offset of action make it unique among P2Y12 inhibitors, providing a valuable option for patients requiring immediate platelet inhibition .
Similar Compounds
Clopidogrel: An oral prodrug that requires metabolic activation to exert its antiplatelet effects.
Prasugrel: Another oral prodrug with a similar mechanism of action to clopidogrel.
Ticagrelor: An oral direct-acting P2Y12 inhibitor with a rapid onset of action.
Glycoprotein IIb/IIIa inhibitors: These are intravenous antiplatelet agents used in similar clinical settings but with different mechanisms of action.
Biological Activity
Cangrelor is a novel intravenous antiplatelet agent that acts as a selective, direct, and reversible antagonist of the P2Y12 receptor, which is pivotal in platelet activation and aggregation. As an adenosine triphosphate (ATP) analog, this compound offers unique pharmacological properties that make it a valuable therapeutic option in managing cardiovascular diseases, particularly during percutaneous coronary interventions (PCI).
This compound binds to the P2Y12 receptor on platelets, inhibiting the action of adenosine diphosphate (ADP), which is crucial for platelet aggregation. This inhibition leads to a significant reduction in thrombus formation. The mechanism can be summarized as follows:
- Binding : this compound selectively binds to the P2Y12 receptor.
- Inhibition : This binding prevents ADP from activating platelets.
- Platelet Activation : The blockade results in decreased platelet activation and aggregation.
Pharmacokinetics
This compound exhibits rapid pharmacokinetics:
- Onset of Action : Significant platelet inhibition occurs within 2 minutes post-bolus injection.
- Half-Life : The plasma half-life ranges from 2.9 to 5.5 minutes due to rapid metabolism by endothelial endonucleotidase.
- Duration of Effect : Antiplatelet effects subside within 60-90 minutes after discontinuation of infusion.
Table 1: Key Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Onset of Action | ~2 minutes |
Half-Life | 2.9 - 5.5 minutes |
Duration of Effect | 60 - 90 minutes |
Steady-State Concentration | Achieved within 30 minutes |
Volume of Distribution | Limited to circulation |
Clinical Efficacy
This compound has been evaluated in several pivotal trials, including the CHAMPION series (CHAMPION PLATFORM, CHAMPION PCI, and CHAMPION PHOENIX). These studies demonstrate its efficacy in reducing thrombotic complications during PCI compared to standard oral therapies like clopidogrel.
Key Findings from Clinical Trials
- CHAMPION PLATFORM : this compound reduced the risk of death, myocardial infarction (MI), and urgent revascularization at 48 hours post-PCI (Odds Ratio [OR] = 0.78; p=0.005).
- CHAMPION PCI : Showed significant reductions in stent thrombosis rates compared to clopidogrel (OR = 0.62; p<0.01).
- CHAMPION PHOENIX : Confirmed this compound's rapid onset and offset capabilities, enhancing its clinical utility during urgent procedures.
Table 2: Summary of Clinical Trial Outcomes
Study Name | Primary Endpoint | Results |
---|---|---|
CHAMPION PLATFORM | Death/MI/Urgent Revascularization | OR = 0.78; p=0.005 |
CHAMPION PCI | Stent Thrombosis | OR = 0.62; p<0.01 |
CHAMPION PHOENIX | Rapid Onset/Offset of Antiplatelet Effect | Confirmed efficacy |
Cardioprotective Effects
Beyond its antiplatelet activity, this compound has demonstrated cardioprotective effects in animal studies, resembling post-conditioning mechanisms that reduce infarct size significantly:
- In rabbit models, this compound reduced infarct size by up to 50%.
- The cardioprotective effect appears to involve pathways independent of P2Y12 receptor antagonism.
Case Study 1: Bridging Therapy with this compound
A patient undergoing PCI who was on oral ticagrelor experienced a delay in achieving effective platelet inhibition due to gastrointestinal absorption issues. This compound was administered as a bridging therapy, resulting in immediate platelet inhibition and successful intervention without complications.
Case Study 2: Acute Coronary Syndrome Management
In a cohort study involving patients with acute coronary syndrome (ACS), this compound was used effectively to manage high-risk patients undergoing PCI, showing improved outcomes compared to traditional therapies.
Q & A
Q. Basic: What distinguishes cangrelor's pharmacological profile from oral P2Y12 inhibitors like clopidogrel or ticagrelor?
This compound is an intravenous, direct-acting, reversible P2Y12 inhibitor with rapid onset (within 2 minutes) and offset (platelet function normalizes within 60–90 minutes post-infusion). Unlike clopidogrel, which requires hepatic metabolism for activation, this compound binds competitively to the P2Y12 receptor without biotransformation, ensuring immediate and predictable platelet inhibition . Its linear pharmacokinetics and short half-life (3–6 minutes) make it ideal for scenarios requiring rapid titration, such as urgent percutaneous coronary intervention (PCI) or bridging therapy before surgery .
Q. Basic: How did the CHAMPION trials establish this compound's efficacy in PCI?
The CHAMPION PHOENIX trial demonstrated this compound's superiority over clopidogrel in reducing the composite endpoint of death, myocardial infarction (MI), ischemia-driven revascularization, or stent thrombosis at 48 hours (4.7% vs. 5.9%, OR 0.78; p=0.005). This was driven by a 38% reduction in stent thrombosis (0.8% vs. 1.4%, p=0.01) . Earlier trials (CHAMPION PCI/PLATFORM) initially failed due to endpoint definitions but showed efficacy in post-hoc analyses using universal MI criteria (OR 0.82, p=0.03) .
Q. Advanced: How can researchers reconcile contradictions between early CHAMPION trials and CHAMPION PHOENIX?
Discrepancies arise from differences in trial design and endpoint definitions:
- Early Trials (PCI/PLATFORM): Used protocol-defined MI criteria and clopidogrel loading doses (300–600 mg) administered post-PCI, leading to delayed platelet inhibition .
- PHOENIX: Optimized clopidogrel timing (pre-PCI) and applied universal MI definitions, aligning with contemporary standards. Post-hoc analyses of pooled data revealed consistent ischemic benefits when standardized endpoints were applied .
Methodological Takeaway: Trial outcomes depend on endpoint selection and pharmacodynamic overlap between study drugs.
Q. Advanced: What is the optimal methodology for transitioning from this compound to oral P2Y12 inhibitors?
Transition protocols must avoid therapeutic gaps due to this compound's rapid offset:
- Clopidogrel/Prasugrel: Administer loading doses immediately after this compound discontinuation to prevent competitive receptor binding .
- Ticagrelor: Can overlap with this compound (e.g., 180 mg LD 30 minutes pre-infusion end) without interaction .
Monitoring: Verify platelet inhibition via point-of-care assays (e.g., VerifyNow) to ensure seamless transition .
Q. Basic: What are this compound's advantages in acute coronary syndrome (ACS) or STEMI settings?
This compound provides immediate platelet inhibition (<2 minutes), critical for STEMI patients with delayed oral drug absorption. In the CANTIC study, co-administration with crushed ticagrelor achieved faster platelet inhibition (87% vs. 40% at 30 minutes) compared to ticagrelor alone . Its reversibility also reduces bleeding risks in unstable patients requiring urgent surgery .
Q. Advanced: How should trials evaluate this compound combined with prasugrel/ticagrelor?
Current gaps exist in this compound’s interaction with newer P2Y12 inhibitors. Proposed methodologies:
- Pharmacodynamic Studies: Measure platelet reactivity during overlapping infusions (e.g., CANTIC design) .
- Clinical Endpoints: Focus on periprocedural MI/stent thrombosis in high-risk PCI cohorts.
- Adaptive Designs: Use interim analyses for sample size re-estimation, as in CHAMPION PHOENIX .
Q. Basic: How does vascular access site influence this compound's bleeding risk?
In CHAMPION PHOENIX, femoral access increased major bleeding with this compound (5.2% vs. 3.1%, p<0.0001), while radial access minimized risk (1.5% vs. 0.7%, p=0.04) . Recommendation: Radial access should be prioritized to mitigate bleeding, particularly in prolonged infusions.
Q. Advanced: What statistical approaches address variability in this compound trial data?
- Adaptive Trial Design: CHAMPION PHOENIX incorporated sample size re-estimation at interim analysis, preserving power despite early futility stops in prior trials .
- Post-Hoc Pooling: Combined CHAMPION datasets using uniform endpoints to enhance validity .
- Bayesian Methods: Model efficacy/bleeding trade-offs for personalized dosing.
Q. Basic: How is platelet inhibition quantified in this compound studies?
- VerifyNow P2Y12: Measures % inhibition (target >80% for PCI). This compound achieves >90% inhibition within 2 minutes .
- Light Transmission Aggregometry (LTA): ADP-induced aggregation thresholds (<40% indicates therapeutic effect) .
- VASP Assay: Phosphorylation levels correlate with P2Y12 receptor blockade .
Q. Advanced: How can real-world data complement RCT findings for this compound?
Properties
IUPAC Name |
[dichloro-[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl]phosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25Cl2F3N5O12P3S2/c1-43-5-3-23-12-9-13(26-15(25-12)44-4-2-16(20,21)22)27(7-24-9)14-11(29)10(28)8(38-14)6-37-42(35,36)39-41(33,34)17(18,19)40(30,31)32/h7-8,10-11,14,28-29H,2-6H2,1H3,(H,33,34)(H,35,36)(H,23,25,26)(H2,30,31,32)/t8-,10-,11-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEBIVWUMLRPSK-IDTAVKCVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Cl)Cl)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Cl)Cl)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25Cl2F3N5O12P3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90167651 | |
Record name | Cangrelor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90167651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
776.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Cangrelor is a selective, reversible, P2Y12 platelet receptor antagonist which inhibits ADP platelet aggregation. ADP is typically released by damaged blood vessels, red blood cells, and/or platelets due to agonists stimulating platelet activity. ADP binds to P2Y12 to stimulate and complete platelet aggregation by inhibiting adenylyl cyclase by a Gi protein, thus potentiating dense granule secretion and increasing coagulation activity. Cangrelor acts on the same target as oral irreversible inhibitors clopidogrel and ticlopidine and has a similar mechanism of action, but is reversible and provides a fast onset and offset of action., Cangrelor is a direct P2Y12 platelet receptor inhibitor that blocks ADP-induced platelet activation and aggregation. Cangrelor binds selectively and reversibly to the P2Y12 receptor to prevent further signaling and platelet activation. | |
Record name | Cangrelor | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06441 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cangrelor | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8489 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
163706-06-7 | |
Record name | Cangrelor | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=163706-06-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cangrelor [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163706067 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cangrelor | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06441 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cangrelor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90167651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CANGRELOR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AQ1Y404U7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Cangrelor | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8489 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cangrelor | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0240386 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.